molecular formula C29H22Cl3N3O B11057803 N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

Cat. No.: B11057803
M. Wt: 534.9 g/mol
InChI Key: UFQURINSOBCTBE-UHFFFAOYSA-N
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Description

N~2~-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE is a complex organic compound that features multiple aromatic rings and a diazacyclopenta[cd]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the diazacyclopenta[cd]azulene core, followed by the introduction of the chlorophenyl and dichlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions such as the use of amine and carboxylic acid derivatives in the presence of coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE: can be compared with other diazacyclopenta[cd]azulene derivatives, which may have different substituents on the aromatic rings.

    Other similar compounds: include those with variations in the diazacyclopenta[cd]azulene core structure or different functional groups attached to the core.

Uniqueness

The uniqueness of N2-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE lies in its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C29H22Cl3N3O

Molecular Weight

534.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C29H22Cl3N3O/c30-20-9-6-10-21(16-20)33-28(36)27-26(18-7-2-1-3-8-18)22-11-4-5-14-34-25(17-35(27)29(22)34)19-12-13-23(31)24(32)15-19/h1-3,6-10,12-13,15-17H,4-5,11,14H2,(H,33,36)

InChI Key

UFQURINSOBCTBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC(=CC=C4)Cl)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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